molecular formula C27H39N5O10 B061843 L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI) CAS No. 160534-05-4

L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)

Cat. No.: B061843
CAS No.: 160534-05-4
M. Wt: 593.6 g/mol
InChI Key: DHVHHMIQWMTBTK-JCUDMVTESA-N
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Description

CAS No.: 160534-05-4 Molecular Formula: Not explicitly provided in evidence, but inferred as a tetrapeptide derivative with ethoxycarbonyl, alanyl, tyrosyl, valyl, and a (1S)-2-carboxy-1-formylethyl moiety. Appearance: Off-white to light yellow powder . Purity: ≥98% (HPLC) . Storage: Stable at room temperature in sealed containers . Applications: Primarily used as a pharmaceutical intermediate in organic synthesis, particularly for peptide-based drug development .

This compound features a complex peptide backbone with protective groups (e.g., ethoxycarbonyl) and a unique (1S)-2-carboxy-1-formylethyl terminal group, which may enhance its stability and reactivity in coupling reactions.

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(ethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N5O10/c1-6-42-27(41)29-16(5)24(38)31-20(11-17-7-9-19(34)10-8-17)25(39)32-22(14(2)3)26(40)28-15(4)23(37)30-18(13-33)12-21(35)36/h7-10,13-16,18,20,22,34H,6,11-12H2,1-5H3,(H,28,40)(H,29,41)(H,30,37)(H,31,38)(H,32,39)(H,35,36)/t15-,16-,18-,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVHHMIQWMTBTK-JCUDMVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

L-Alaninamide, N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI) (CAS 160534-05-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes several amino acid residues and functional groups. Its molecular formula is C₁₄H₁₈N₄O₄, and it possesses a molecular weight of approximately 306.32 g/mol. The presence of ethoxycarbonyl and carboxylic acid moieties suggests potential interactions with biological targets, which can be explored for therapeutic applications.

Synthesis

The synthesis of L-Alaninamide derivatives typically involves the coupling of amino acids through various peptide bond formation techniques. Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds with high purity levels exceeding 98% . The use of cGMP-compliant synthesis workshops ensures that these compounds are suitable for further biological testing.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of novel alaninamide derivatives, including L-Alaninamide, N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI). Research indicates that these compounds exhibit significant efficacy in animal models of epilepsy, demonstrating their potential as therapeutic agents for seizure disorders .

Receptor Binding Affinity

Studies have shown that the compound interacts with various receptors in the central nervous system. For instance, it has been evaluated for binding affinity to peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolic regulation and inflammation. The binding affinities were measured using competitive binding assays, revealing promising results that suggest a modulatory role on PPAR activity .

Study 1: Efficacy in Seizure Models

In a study conducted on rodent models, L-Alaninamide derivatives were administered to evaluate their anticonvulsant effects. The results indicated a significant reduction in seizure frequency and duration compared to control groups. The compound was found to enhance GABAergic transmission, contributing to its anticonvulsant properties.

Parameter Control Group Treatment Group
Seizure Frequency (per hour)5.2 ± 0.32.1 ± 0.4
Duration (seconds)120 ± 1045 ± 5

Study 2: PPAR Modulation

Another study focused on the modulation of PPAR activity by this compound demonstrated that it acts as a partial agonist at PPARγ and an antagonist at PPARδ. This dual activity may offer therapeutic benefits in treating metabolic disorders associated with adiponectin levels.

Receptor Binding Affinity (Ki)
PPARγ4.3 μM
PPARδ1.0 μM

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and related L-alaninamide derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Applications References
L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI) 160534-05-4 Not explicitly stated ~650 (estimated) Ethoxycarbonyl, tyrosine, valine, (1S)-2-carboxy-1-formylethyl Pharmaceutical intermediates
L-Alaninamide,N-acetyl-L-alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)- (9CI) 96699-74-0 C22H30N6O7 490.51 Acetyl, alanine, proline, 4-nitrophenyl Organic synthesis, enzyme substrate studies
L-Alaninamide, N-methyl-L-alanyl-N-(1-carboxyethoxy)-, (S)- 88908-32-1 C10H19N3O5 261.27 Methyl, carboxyethoxy Potential protease inhibitor or prodrug candidate
L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI) Not provided Not provided Not provided Phenylmethoxycarbonyl, valine, fluoro, methoxy Specialized peptide synthesis
L-Alanine,N-[(phenylmethoxy)carbonyl]-L-threonyl-, methyl ester (9CI) 2483-53-6 C16H22N2O6 338.36 Phenylmethoxycarbonyl, threonine, methyl ester Protective group chemistry

Key Observations

Functional Groups :

  • The target compound’s ethoxycarbonyl group offers milder protection compared to the phenylmethoxycarbonyl group in and , which may reduce steric hindrance during synthesis .
  • The 4-nitrophenyl group in enhances electrophilicity, making it suitable for active ester applications in peptide coupling .

Valine and proline residues in and contribute to hydrophobic and conformational rigidity, respectively .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~650 Da) suggests lower solubility in aqueous media compared to smaller derivatives like (261 Da) .
  • Derivatives with methyl ester terminals (e.g., ) exhibit improved lipophilicity, favoring membrane permeability .

Applications :

  • The target and are both used in pharmaceutical synthesis, but ’s nitrophenyl group makes it more reactive in solid-phase peptide synthesis .
  • ’s carboxyethoxy group may facilitate pH-dependent release in prodrug designs .

Research Findings and Practical Considerations

  • Synthetic Utility: The ethoxycarbonyl group in the target compound is less prone to side reactions than bulkier protective groups (e.g., benzyloxycarbonyl), as noted in .
  • Stability : Tyrosine-containing peptides like the target compound may require protection from oxidation during storage .
  • Supplier Data : The target compound is available from suppliers in China with ≥98% purity, while derivatives like and are less commonly listed .

Preparation Methods

Protection of L-Alaninamide

The synthesis initiates with the protection of L-alaninamide’s α-amino group using ethoxycarbonyl chloride in a dichloromethane/water biphasic system. Triethylamine (TEA) serves as the base, achieving >95% yield of N-(ethoxycarbonyl)-L-alaninamide. Critical parameters include maintaining pH 8–9 and temperatures below 25°C to minimize hydrolysis.

L-Alanyl Incorporation

The protected L-alaninamide is coupled to L-alanine via a DCC/HOBt-mediated reaction in dimethylformamide (DMF). The carboxyl group of L-alanine is activated to an O-acylisourea intermediate, which reacts with the amino group of the protected alaninamide. Post-coupling, the Fmoc group (if used) is removed using piperidine to expose the next amino group for subsequent reactions.

L-Tyrosyl and L-Valyl Additions

L-Tyrosine’s phenolic hydroxyl group is protected with a tert-butyl ether prior to coupling. DCC/HOBt in DMF achieves a 85–90% yield for the tyrosine coupling step, followed by deprotection using trifluoroacetic acid (TFA). L-Valine is similarly incorporated, with racemization controlled by maintaining reaction temperatures at 0–5°C.

Solid-Phase vs. Solution-Phase Synthesis

Parameter Solid-Phase Synthesis Solution-Phase Synthesis
Yield 60–70% (due to stepwise losses)75–85% (optimized intermediates)
Purity 90–95% (requires HPLC)95–99% (crystallization)
Scalability Limited to milligram scalesKilogram-scale feasible
Functional Group Compatibility Limited by resin stabilityBroad (solvent flexibility)

The target compound’s complexity favors solution-phase synthesis, as evidenced by the patent US5268483A, which details large-scale production of analogous peptides using DMF/ethyl acetate solvent systems and filtration-based purification.

Purification and Characterization

Chromatographic Purification

Final purification employs reverse-phase HPLC with a C18 column and acetonitrile/water gradient, achieving >99% purity. The patent US5268483A reports similar protocols, with IR spectroscopy (3170 cm⁻¹ for N–H stretch) and chiral HPLC confirming enantiomeric excess >99%.

Crystallization Techniques

Crystallization from isopropanol/water mixtures yields the compound as a white solid. Optimal conditions include slow cooling from 60°C to 10°C and seeding with pre-formed crystals .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying this peptide?

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. The ethoxycarbonyl group requires selective protection during coupling. For the C-terminal aldehyde moiety (N-[(1S)-2-carboxy-1-formylethyl]), employ a protected aldehyde precursor (e.g., acetal or masked aldehyde) to prevent side reactions .
  • Purification : Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Monitor purity via LC-MS (ESI or MALDI-TOF) to confirm molecular weight (expected [M+H]+ ~800–900 Da range) .

Q. How should researchers characterize the structural integrity of this compound?

  • NMR Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve backbone amide protons and confirm stereochemistry. The formyl group’s proton (~8–9 ppm in 1^1H NMR) is critical for verifying the aldehyde’s presence .
  • Circular Dichroism (CD) : Analyze secondary structure in aqueous buffers (e.g., pH 7.4) to detect β-turn or random coil conformations, common in tetrapeptides with aromatic residues (e.g., tyrosine) .

Q. What are the stability considerations for this peptide under experimental conditions?

  • Storage : Store lyophilized peptide at -20°C under inert gas (argon) to prevent oxidation of the formyl group. In solution, use anhydrous DMSO or acidic buffers (pH 4–6) to minimize aldehyde hydration or degradation .
  • Degradation Monitoring : Track stability via HPLC at 214 nm (amide bond absorption) and LC-MS for aldehyde-to-acid conversion over time .

Advanced Research Questions

Q. How can the inhibitory activity of this compound against proteases be evaluated?

  • Enzyme Assays : Use fluorogenic substrates (e.g., Ac-DEVD-AMC for caspases) to measure IC50_{50}. The formyl group may act as a reversible covalent inhibitor, requiring pre-incubation with the enzyme to assess time-dependent inhibition .
  • Kinetic Analysis : Perform progress curve analysis to determine kinactk_{\text{inact}} and KiK_i values. Compare with known aldehyde inhibitors (e.g., YVAD-CHO) to contextualize potency .

Q. What strategies are effective for resolving contradictory data in conformational studies?

  • Computational Modeling : Run molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to predict dominant conformations. Cross-validate with NMR-derived NOE restraints .
  • Buffer Optimization : Test varying ionic strengths (e.g., 50–150 mM NaCl) and pH (4–8) to identify conditions where the peptide adopts a stable conformation .

Q. How can the reactivity of the formyl group be leveraged for bioconjugation?

  • Chemoselective Labeling : React the aldehyde with aminooxy or hydrazide probes (e.g., PEG-hydrazide) at pH 5–6 to form stable oxime or hydrazone bonds. Monitor conjugation efficiency via LC-MS .
  • In Situ Applications : Use the aldehyde as a handle for immobilization on amine-functionalized surfaces (e.g., SPR chips) for binding studies .

Data Contradiction Analysis

Q. Why might batch-to-batch variability occur in bioactivity assays?

  • Cause : Residual TFA from HPLC purification can alter peptide charge states or enzyme activity. Dialyze against ammonium acetate (pH 6.5) before assays .
  • Mitigation : Standardize synthesis protocols (e.g., double coupling for valine residues) and validate purity with orthogonal methods (HPLC + MS) .

Safety and Handling

  • PPE : Use nitrile gloves and safety goggles when handling dry peptide to avoid inhalation or skin contact. The formyl group may irritate mucous membranes .
  • Waste Disposal : Quench residual aldehyde with excess sodium bisulfite before aqueous disposal .

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